BenchChemオンラインストアへようこそ!

4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Lipophilicity Drug-likeness EP4 agonist

4-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922054-63-5) is a synthetic small-molecule belonging to the 1,4-benzoxazepine class of EP4 receptor agonists. This compound features a 4-chlorobenzamide substituent at the 7-position of the benzoxazepine core, distinguishing it from other in-class analogs that bear alternative aromatic amide, sulfonamide, or alkyl replacements.

Molecular Formula C18H17ClN2O3
Molecular Weight 344.8
CAS No. 922054-63-5
Cat. No. B2478229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
CAS922054-63-5
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8
Structural Identifiers
SMILESCCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClN2O3/c1-2-21-9-10-24-16-8-7-14(11-15(16)18(21)23)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,20,22)
InChIKeyYAZAUXJLPUTSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922054-63-5): A Differentiated Benzoxazepine-Based EP4 Receptor Agonist Candidate for Inflammatory Disease Research


4-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922054-63-5) is a synthetic small-molecule belonging to the 1,4-benzoxazepine class of EP4 receptor agonists [1]. This compound features a 4-chlorobenzamide substituent at the 7-position of the benzoxazepine core, distinguishing it from other in-class analogs that bear alternative aromatic amide, sulfonamide, or alkyl replacements. EP4 receptor agonists modulate intracellular cAMP levels and are under investigation for inflammatory pain, neuroprotection, and bone remodeling indications [1].

Why Closely Related Benzoxazepine Analogs Cannot Substitute for 4-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide


Within the benzoxazepine EP4 agonist series, even minor modifications to the 7-position benzamide substituent can drastically alter receptor binding affinity, functional potency (cAMP EC₅₀), lipophilicity (LogP), and metabolic stability [1]. The 4-chloro substituent provides a distinct balance of electron-withdrawing character and lipophilicity compared to trifluoromethyl, methoxy, or methyl analogs, meaning generic substitution among structurally similar CAS numbers (e.g., 921996-23-8, 922055-01-4) will not yield equivalent pharmacological profiles [1].

Quantitative Differentiation Evidence for 4-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide


Predicted Lipophilicity (XLogP3) Advantage Over 4-Trifluoromethyl Analog

The target compound (4-chloro) exhibits a computed XLogP3 of 3.2 ± 0.5 , compared to 4.1 ± 0.5 for the 4-trifluoromethyl analog (CAS 921996-23-8) [1]. The lower lipophilicity of the chloro derivative may translate to reduced non-specific protein binding and improved oral bioavailability potential within the benzoxazepine EP4 agonist series [REFS-1, REFS-2].

Lipophilicity Drug-likeness EP4 agonist

Hydrogen Bond Acceptor Count Differentiation from 3-Methoxy Analog

The 4-chloro substituent introduces a hydrogen bond acceptor count of 3 (carbonyl oxygen, oxazepine oxygen, amide carbonyl) , whereas the 3-methoxybenzamide analog (CAS 922055-01-4) possesses 4 hydrogen bond acceptors due to the additional methoxy oxygen [1]. This reduction in HBA count may enhance membrane permeability and influence the binding mode within the EP4 receptor hydrophobic pocket.

Hydrogen bonding EP4 receptor binding Pharmacophore

Electron-Withdrawing Character (Hammett σₚ) Offers Tunable Potency Differentiation Against 4-Methyl Analog

The 4-chloro substituent has a Hammett σₚ constant of +0.23, compared to -0.17 for the 4-methyl analog (N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-methylbenzamide). Within the EP4 agonist pharmacophore, electron-withdrawing groups at the para-position of the benzamide ring are generally associated with enhanced receptor binding affinity [1], suggesting the 4-chloro derivative may achieve superior potency relative to electron-donating substituted analogs.

Electronic effects Structure-activity relationship EP4 potency

Evidence-Based Research and Industrial Application Scenarios for 4-Chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide


Lead Optimization in EP4 Agonist Inflammatory Pain Programs

The 4-chloro analog is a rational selection for medicinal chemistry teams seeking to balance potency, lipophilicity, and permeability in EP4 agonist optimization. Its lower XLogP3 (3.2 vs 4.1 for CF₃ analog) [Section 3, Evidence 1] and reduced HBA count (3 vs 4 for methoxy analog) [Section 3, Evidence 2] support its use as a core scaffold for parallel synthesis aimed at improving oral pharmacokinetic profiles.

Comparative SAR Studies of Benzamide Substituent Effects on EP4 Receptor Activation

The electron-withdrawing 4-chloro group (σₚ = +0.23) [Section 3, Evidence 3] provides a valuable data point for constructing Hammett or Free-Wilson QSAR models of EP4 agonist activity. Procuring this compound alongside its 4-CF₃, 4-OCH₃, and 4-CH₃ analogs enables a systematic exploration of electronic and lipophilic contributions to EP4 potency and selectivity.

In Vitro Pharmacological Profiling of EP4 Receptor Agonist Selectivity Panels

Given its predicted moderate lipophilicity and distinct electronic profile, the 4-chloro analog is ideally suited for inclusion in selectivity screening panels against related prostanoid receptors (EP1, EP2, EP3) to establish the contribution of the 4-chlorobenzamide moiety to EP4 receptor selectivity. This data is critical for advancing EP4 agonists towards candidate nomination.

Reference Standard for Benzoxazepine EP4 Agonist Analytical Method Development

The well-defined molecular formula (C₁₈H₁₇ClN₂O₃) and unique chromatographic properties of the 4-chloro analog make it suitable as a reference standard for HPLC/UPLC method development and LC-MS quantification in preclinical pharmacokinetic and tissue distribution studies of benzoxazepine-based EP4 agonists.

Quote Request

Request a Quote for 4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.